molecular formula C19H24N2O4S B5369309 2-(2,6-Dimethyl-morpholin-4-yl)-5-(4-ethoxy-3-methoxy-benzylidene)-thiazol-4-one

2-(2,6-Dimethyl-morpholin-4-yl)-5-(4-ethoxy-3-methoxy-benzylidene)-thiazol-4-one

Cat. No.: B5369309
M. Wt: 376.5 g/mol
InChI Key: WSULWUNYYWIZDG-MFOYZWKCSA-N
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Description

2-(2,6-Dimethyl-morpholin-4-yl)-5-(4-ethoxy-3-methoxy-benzylidene)-thiazol-4-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a morpholine ring, a thiazole ring, and a benzylidene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethyl-morpholin-4-yl)-5-(4-ethoxy-3-methoxy-benzylidene)-thiazol-4-one typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a Knoevenagel condensation reaction between the thiazole derivative and an appropriate aldehyde (in this case, 4-ethoxy-3-methoxybenzaldehyde) in the presence of a base such as piperidine or pyridine.

    Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting 2,6-dimethylmorpholine with the intermediate product from the previous step under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Introduction of halogen or nitro groups on the thiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can interact with active sites of enzymes, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity towards certain receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dimethyl-morpholin-4-yl)-5-(4-methoxybenzylidene)-thiazol-4-one: Similar structure but lacks the ethoxy group.

    2-(2,6-Dimethyl-morpholin-4-yl)-5-(4-ethoxybenzylidene)-thiazol-4-one: Similar structure but lacks the methoxy group.

Uniqueness

2-(2,6-Dimethyl-morpholin-4-yl)-5-(4-ethoxy-3-methoxy-benzylidene)-thiazol-4-one is unique due to the presence of both ethoxy and methoxy groups on the benzylidene ring, which may enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-5-24-15-7-6-14(8-16(15)23-4)9-17-18(22)20-19(26-17)21-10-12(2)25-13(3)11-21/h6-9,12-13H,5,10-11H2,1-4H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSULWUNYYWIZDG-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CC(OC(C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CC(OC(C3)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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